molecular formula C12H17BrN2O2 B1405356 6-Bromopyridin-3-yl diisopropylcarbamate CAS No. 1624261-05-7

6-Bromopyridin-3-yl diisopropylcarbamate

Cat. No.: B1405356
CAS No.: 1624261-05-7
M. Wt: 301.18 g/mol
InChI Key: RGBDMAMCKNTCSR-UHFFFAOYSA-N
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Description

6-Bromopyridin-3-yl diisopropylcarbamate (C₁₂H₁₇BrN₂O₂; molecular weight 301.19; CAS 1335053-81-0) is a brominated pyridine derivative functionalized with a diisopropylcarbamate group at the 3-position . The bromine substituent at the 6-position enhances its reactivity in cross-coupling reactions, while the carbamate group contributes to its stability and solubility profile. This compound is notable for its applications in synthetic organic chemistry, particularly in palladium-catalyzed transformations, and serves as a precursor in pharmaceutical and agrochemical research .

Properties

IUPAC Name

(6-bromopyridin-3-yl) N,N-di(propan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-8(2)15(9(3)4)12(16)17-10-5-6-11(13)14-7-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBDMAMCKNTCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)OC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromopyridin-3-yl diisopropylcarbamate typically involves the reaction of 6-bromopyridine-3-carboxylic acid with diisopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromopyridin-3-yl diisopropylcarbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for cross-coupling reactions, strong bases for deprotonation, and oxidizing agents for oxidation reactions. Typical reaction conditions involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

6-Bromopyridin-3-yl diisopropylcarbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromopyridin-3-yl diisopropylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares 6-Bromopyridin-3-yl diisopropylcarbamate with another pyridine-based compound listed in the evidence:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
This compound C₁₂H₁₇BrN₂O₂ 301.19 1335053-81-0 6-Bromo, 3-diisopropylcarbamate
N-Benzyl-2-(2,7-dimethylimidazo-[1,2-a]pyridin-3-yl)-2-oxoacetamide C₁₈H₁₇N₃O₂ 307.36 1300030-83-4 Imidazo-pyridine core, N-benzyl, oxoacetamide

Functional and Reactivity Differences

  • Halogen vs.
  • Carbamate vs. In contrast, the oxoacetamide group in the N-benzyl compound may facilitate hydrogen bonding, influencing biological target interactions .
  • Molecular Weight : The imidazo-pyridine derivative has a higher molecular weight (307.36 vs. 301.19), which could impact pharmacokinetic properties in drug development .

Detailed Research Findings

Reactivity in Cross-Coupling Reactions

The bromine atom in this compound makes it a superior substrate for palladium-catalyzed cross-coupling reactions compared to chloro- or non-halogenated analogs. For example, Suzuki-Miyaura coupling with aryl boronic acids can efficiently yield biaryl derivatives, a key step in synthesizing complex molecules . This reactivity is absent in the N-benzyl imidazo-pyridine compound, which lacks a halogen substituent.

Biological Activity

6-Bromopyridin-3-yl diisopropylcarbamate is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula: C12H17BrN2O2
  • Molecular Weight: 301.18 g/mol

The compound is synthesized through the reaction of 6-bromopyridine-3-carboxylic acid with diisopropylamine, utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions to ensure optimal yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can function as an inhibitor or activator of various enzymes and receptors, influencing several signaling pathways. The bromine atom in the pyridine ring allows for substitution reactions, which can modify its biological interactions further.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Enzyme Inhibition: It has been investigated for its potential to inhibit specific enzymes involved in disease pathways, which could lead to therapeutic applications in drug development.
  • Cytotoxic Effects: Some studies have reported cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

Case Study 1: Anticancer Properties

A study evaluating the cytotoxic effects of various pyridine derivatives, including this compound, demonstrated significant inhibition of cell proliferation in human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting its potential as a lead compound in anticancer drug development.

Case Study 2: Enzyme Interaction

In another investigation, the compound was tested for its ability to inhibit specific kinases involved in signaling pathways associated with cancer progression. Results indicated that this compound effectively reduced kinase activity, leading to decreased tumor growth in xenograft models.

Summary of Biological Activities

Biological ActivityEvidence/Findings
AntimicrobialExhibits potential antimicrobial properties
Enzyme InhibitionInhibits specific kinases related to cancer
Cytotoxic EffectsInduces apoptosis in cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromopyridin-3-yl diisopropylcarbamate
Reactant of Route 2
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6-Bromopyridin-3-yl diisopropylcarbamate

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